1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C15H19N3O2 and a molecular weight of 273.33 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19N3O2/c1-8-12-10(14(19)20)7-11(9-5-6-9)16-13(12)18(17-8)15(2,3)4/h7,9H,5-6H2,1-4H3,(H,19,20) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 273.33 . The InChI code provides information about its molecular structure .Scientific Research Applications
Metabolic Pathways and Drug Metabolism
1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, like similar compounds, has been investigated for its role in drug metabolism, specifically through CYP2C8- and CYP3A-mediated pathways. Prakash et al. (2008) explored the metabolism of a structurally similar compound (CP-533,536), highlighting its metabolic transformations through cytochrome P450 isoforms and identifying various metabolites, including those resulting from C-demethylation of the tert-butyl group (Prakash, Wang, O’Connell, & Johnson, 2008).
Structural and Molecular Studies
Research on the structural aspects of this compound and related compounds includes investigations into their hydrogen-bonded structures. Trilleras et al. (2008) examined how minor changes in substituents affect hydrogen-bonded structures in similar compounds, revealing significant differences in molecular conformation and intermolecular interactions (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).
Synthesis and Antibacterial Screening
The synthesis and potential antibacterial properties of related pyrazolopyridine compounds have been a topic of interest. Maqbool et al. (2014) synthesized various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids and evaluated their antibacterial activities, finding some to be effective antibacterial agents (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014).
Potential Anticancer Applications
In the realm of cancer research, organometallic complexes containing pyrazolopyridine structures have been synthesized and characterized for their potential as anticancer agents. Stepanenko et al. (2011) explored such compounds, examining their cytotoxicity, cell cycle effects, and Cdk inhibitory activity in human cancer cells (Stepanenko, Novak, Mühlgassner, Roller, Hejl, Arion, Jakupec, & Keppler, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-tert-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-8-12-10(14(19)20)7-11(9-5-6-9)16-13(12)18(17-8)15(2,3)4/h7,9H,5-6H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICILRPWQMYTXTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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